ジダンシルcadaverine

概要

説明

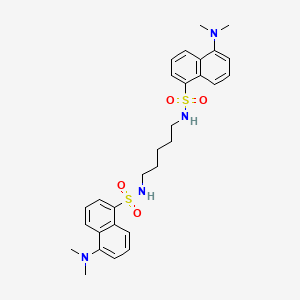

Didansylcadaverine, also known as N-(5-Aminopentyl)-5-dimethylaminonaphthalene-1-sulfonamide, is a fluorescent dye commonly used in biological research. It is a lysosomotropic agent that accumulates in acidic and lipid-rich regions, making it useful for monitoring autophagy and other cellular processes.

科学的研究の応用

Chemistry

In chemistry, didansylcadaverine is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its ability to emit light upon excitation makes it valuable for tracking chemical processes in real-time.

Biology

Didansylcadaverine is widely used in biological research to monitor autophagy, a cellular process involved in the degradation and recycling of cellular components. The compound accumulates in autophagic vacuoles, allowing researchers to visualize and quantify autophagic activity.

Medicine

In medicine, didansylcadaverine is used to study the internalization and trafficking of proteins within cells. It acts as an inhibitor of transglutaminase, an enzyme involved in protein cross-linking, making it useful for investigating diseases related to protein aggregation.

Industry

In industrial applications, didansylcadaverine is used in the development of fluorescent sensors and diagnostic tools. Its fluorescence properties make it suitable for detecting specific molecules and monitoring environmental changes.

作用機序

- Didansylcadaverine is an autofluorescent compound used for labeling autophagic vacuoles .

- Its primary target is transglutaminase , an enzyme that catalyzes the cross-linking of proteins by forming ε-(γ-glutamyl)lysine bonds .

- Specifically, it inhibits vesicular transport and decreases rotavirus sequestering in cells when pre-treated .

- Didansylcadaverine has the following properties:

- Its accumulation in these vacuoles reflects its specific interactions with membrane components and its ability to be trapped by the acidic environment .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Didansylcadaverine plays a significant role in biochemical reactions, particularly in the study of autophagy. It interacts with various biomolecules, including membrane lipids, due to its lysosomotropic nature. The compound inhibits vesicular transport and decreases the sequestering of rotavirus in L cells when pre-treated . Didansylcadaverine is also used as an endocytosis inhibitor in human proximal tubular HK-2 cells, mouse J774A.1 macrophages, and human A549 epithelial cells .

Cellular Effects

Didansylcadaverine influences various cellular processes, including endocytosis and autophagy. It inhibits receptor-mediated endocytosis by covalently coupling to cellular membranes, thereby interfering with endocytic vesicles . Additionally, didansylcadaverine is used to label autophagic vacuoles in cardiomyocytes for fluorescence microscopy studies . The compound’s accumulation in autophagic vacuoles is due to ion trapping and specific interactions with membrane lipids .

Molecular Mechanism

At the molecular level, didansylcadaverine exerts its effects through specific interactions with membrane lipids and ion trapping. It acts as an inhibitor of the fibrin-stabilizing factor and epidermal growth factor internalization . Didansylcadaverine is also a fluorescent substrate for the assay of transamidating enzymes . The compound’s autofluorescent properties make it a valuable tool for monitoring autophagy and studying the molecular mechanisms underlying this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of didansylcadaverine can change over time. The compound’s stability and degradation are important factors to consider. Didansylcadaverine is stable when stored at -20°C and is soluble in methanol, DMSO, and acetic acid . Long-term studies have shown that didansylcadaverine preferentially accumulates in autophagic vacuoles due to ion trapping and specific interactions with membrane lipids .

Dosage Effects in Animal Models

The effects of didansylcadaverine vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects. Studies have shown that didansylcadaverine can inhibit vesicular transport and decrease rotavirus sequestering in L cells when pre-treated . It is important to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects in animal models.

Metabolic Pathways

Didansylcadaverine is involved in metabolic pathways related to autophagy and endocytosis. The compound interacts with enzymes and cofactors that regulate these processes. Didansylcadaverine’s role as an endocytosis inhibitor and its accumulation in autophagic vacuoles highlight its involvement in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, didansylcadaverine is transported and distributed through specific interactions with membrane lipids. The compound’s lysosomotropic nature allows it to accumulate in acidic and lipid-rich regions . Didansylcadaverine inhibits vesicular transport and decreases rotavirus sequestering in L cells when pre-treated . Its transport and distribution are crucial for its function as a fluorescent probe in biochemical research.

Subcellular Localization

Didansylcadaverine’s subcellular localization is primarily in autophagic vacuoles and other acidic and lipid-rich regions. The compound’s lysosomotropic properties enable it to preferentially accumulate in these areas . Didansylcadaverine’s subcellular localization is essential for its activity and function as a fluorescent probe for monitoring autophagy and studying cellular processes .

準備方法

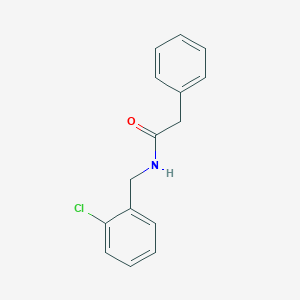

Synthetic Routes and Reaction Conditions

Didansylcadaverine can be synthesized through a multi-step process involving the reaction of cadaverine with dansyl chloride. The reaction typically occurs in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) under basic conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of didansylcadaverine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain stability.

化学反応の分析

Types of Reactions

Didansylcadaverine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Didansylcadaverine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

類似化合物との比較

Similar Compounds

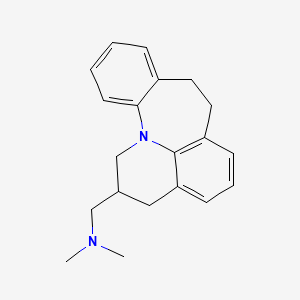

Monodansylcadaverine: Similar to didansylcadaverine but with a single dansyl group.

Dansylcadaverine: A related compound with similar fluorescence properties.

Cadaverine: A simpler diamine without the fluorescent dansyl groups.

Uniqueness

Didansylcadaverine is unique due to its dual dansyl groups, which enhance its fluorescence properties and make it more effective for monitoring cellular processes. Its ability to inhibit transglutaminase and accumulate in autophagic vacuoles sets it apart from other similar compounds.

特性

IUPAC Name |

5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJKPOZTSFSPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204094 | |

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55521-24-9 | |

| Record name | Didansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Didansylcadaverine interfere with the internalization of the dengue virus-induced suppressor cytokine?

A2: Yes, Didansylcadaverine has been shown to inhibit the internalization of the suppressor cytokine (SF) in dengue virus studies. [] This cytokine is involved in a suppressor T cell cascade where it binds to receptors on macrophages. Pretreatment of macrophages with Didansylcadaverine, a known inhibitor of endocytosis, prevents the internalization of SF bound to its high-affinity receptors. [] This suggests that Didansylcadaverine interferes with the receptor-mediated endocytosis process crucial for the suppressor signal transmission.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1221529.png)

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)